Compound Description: Voriconazole ((2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol) is a prominent antifungal drug used to combat a range of fungal infections. [, , ] Its mechanism of action targets fungal cytochrome P450 51, inhibiting ergosterol synthesis. [] Various synthetic routes and the development of water-soluble prodrugs for improved formulation have been explored for Voriconazole. [, , ]
Relevance: The core structure of Voriconazole shares the 2,4-difluorophenyl group with the target compound. Furthermore, both compounds belong to the azole class of antifungals, known for containing a five-membered ring with at least one nitrogen atom. [] While Voriconazole incorporates a triazole and a fluoropyrimidine, the target compound features a methylpyrazole, highlighting structural variations within this class leading to diverse pharmacological profiles.
Compound Description: This compound is a piperidine derivative investigated for its electronic properties using DFT calculations. [] The research focused on understanding its molecular characteristics, including optimized geometry, reactive parameters, and frontier molecular orbitals.
Compound Description: This series of compounds, along with their thiazolidin-4-one analogs (Series 7(a-g)), were synthesized and evaluated for their antimicrobial activity. [] Molecular docking studies provided insights into their potential interactions with target proteins.
Compound Description: These compounds, synthesized alongside their azetidin-2-one counterparts (Series 6(a-g)), were investigated for their antimicrobial properties and their interactions with biological targets through molecular docking. []
Compound Description: VN-CHO is a novel derivative of Voriconazole synthesized via photoredox-catalyzed hydroxymethylation followed by oxidation. [] The introduction of a formyl group offers opportunities for further functionalization.
Ravuconazole
Compound Description: Ravuconazole is another antifungal agent, and the provided research focuses on synthesizing its prodrug forms incorporating carbon-14 and carbon-13 labeling. [] These labeled forms are essential tools for pharmacokinetic and metabolic studies.
Compound Description: Compound 1 is a potent antibacterial agent undergoing clinical evaluation. [] Its enantiomers have been synthesized to investigate potential differences in activity and solubility, revealing significant variations in potency and pharmacokinetic properties.
Compound Description: HFlu, widely known as Fluconazole, is another first-line antifungal drug. [] Its coordination chemistry and its use as a ligand in forming metal complexes have been extensively studied. [, , ]
Compound Description: These novel compounds were synthesized and studied for their antioxidant capacity and ability to inhibit soybean lipoxygenase (LOX), an enzyme linked to inflammation. [] The presence and nature of aryl substituents significantly influenced their antioxidant and inhibitory activities.
Compound Description: This series of fifteen compounds represents another exploration of 2,4-difluorophenyl-containing triazoles for antifungal activity. [] While showing generally low activity against common pathogenic fungi, some derivatives displayed promising activity against specific Candida species.
Compound Description: These optically active antifungal azoles incorporate a triazolone ring linked to the 2,4-difluorophenyl-containing core structure. [] They demonstrated potent antifungal activity both in vitro and in vivo.
Compound Description: Similar to the previous group, these compounds also feature a 2,4-difluorophenyl group and a triazole ring, but they incorporate a tetrazolone ring instead of a triazolone ring. [] They exhibited potent antifungal properties in vitro and in vivo.
Compound Description: TAK-456 is another potent antifungal agent selected for clinical trials. [, ] Studies have focused on its stereochemistry, metabolism, and the development of water-soluble prodrugs to enhance its pharmaceutical properties.
Compound Description: This research explored optically active triazole derivatives with various polysulfide structures, aiming to enhance antifungal activity against Candida albicans. [] The different series focused on symmetrical (3) and unsymmetrical (5) disulfides, highlighting the impact of sulfur linkages on antifungal potency.
Compound Description: TAK-187 is another antifungal compound that has undergone extensive investigation, including the synthesis of its stereoisomers and the evaluation of its activity against Candida albicans. [, ] Results highlighted the (1R,2R)-stereoisomer as the most potent and revealed its selective inhibition of sterol synthesis in the fungus compared to rat liver cells.
Compound Description: This series aimed to improve the antifungal activity of fluconazole by introducing a piperazine ring at the 3-position of the propanol moiety. [, , ]
Compound Description: This research focused on synthesizing and evaluating the antifungal activity of triazole derivatives containing the 2,4-difluorophenyl group, with a particular emphasis on incorporating 4-alkyloxyphenylpiperazine or substituted sulfur ether moieties at the 3-position of the propanol. [] The study aimed to develop more potent antifungal agents.
Compound Description: Eight new fluconazole derivatives with various substituents at the 3-position of the propanol moiety were synthesized and evaluated for their in vitro antifungal activity. [] The study aimed to discover more potent and less toxic broad-spectrum antifungal agents.
Compound Description: This compound, characterized by a complex multi-ring system including a difluorobenzoyl-substituted pyridine ring, is identified as a potential inhibitor of p38 MAP kinase, an enzyme involved in inflammatory responses. [] This suggests potential applications in treating autoimmune, inflammatory, or cell proliferative diseases.
Compound Description: Nelotanserin is a potent inverse agonist of the 5-HT2A receptor, a subtype of serotonin receptor. [] Developed for the treatment of insomnia, it enhances slow-wave sleep and improves sleep architecture by modulating serotonin signaling in the brain.
Compound Description: This series of compounds, incorporating a quinolone core with diverse substituents, was synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis (MTB). []
Compound Description: This compound serves as a crucial intermediate in the synthesis of Posaconazole, another broad-spectrum triazole antifungal agent. [] Its efficient and scalable synthesis is essential for producing this important drug.
Compound Description: This patent describes a series of compounds containing a complex scaffold featuring a dioxolane ring, piperazine, and either triazolone or imidazolone moieties, all linked to a central 2,4-difluorophenyl group. [] These compounds are designed to possess antifungal properties.
Compound Description: This compound is a key intermediate in the synthesis of a new antifungal agent. [] The research focuses on a practical and scalable method for its production, utilizing an oxirane ring-opening reaction with lithium cyanide.
Compound Description: This compound features a triazole ring linked to a 2,4-difluorophenyl-substituted alkene chain, further connected to a chlorophenoxy group through an ether linkage. [] The crystal structure reveals a Z-configuration around the double bond.
Compound Description: This research focuses on the synthesis and biological evaluation of fifteen new thiazol-2-amine derivatives incorporating the 2,4-difluorophenyl and 1H-1,2,4-triazole moieties. [] These compounds were designed and synthesized to investigate their antifungal and plant-growth-regulatory activities.
Compound Description: This compound represents a simple structure containing both the 2,4-difluorophenyl and 1,2,4-triazole moieties directly connected through an ethanone linker. []
Compound Description: This compound features a 2,4-difluorophenyl and a 4-fluorophenyl group connected through a triazole-substituted alkene, adopting a Z configuration around the double bond. []
Compound Description: This compound is a triazole derivative with a complex structure featuring a 2,4-difluorophenyl group attached to a protonated triazole ring. [] The structure also includes a bromophenoxypropyl ether substituent, highlighting the exploration of various functional groups and linkers.
Compound Description: This research explores the synthesis and antifungal activity of fifteen novel triazole derivatives. [] These compounds share the core 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-propan-2-ol structure with 2-(2,4-Difluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine but feature different substituents at the 3-position.
Compound Description: This potent azole antifungal agent incorporates both a triazole and a thiotriazolone ring system linked to the 2,4-difluorophenyl-containing core. [] A novel and efficient synthetic route for this compound has been developed.
Compound Description: This compound features a protonated triazole ring linked to a 2,4-difluorophenyl-substituted alkene, further substituted with a long chain ether linked to a chlorophenoxy group. [] The crystal structure reveals a Z-configuration around the double bond.
Compound Description: This compound incorporates a thiazole ring, linking a 2,4-difluorophenyl group and a triazole moiety to a fluorobenzamide group. [] Its crystal structure has been elucidated, revealing intermolecular hydrogen bonding.
Compound Description: This series explores the effect of introducing an acyl piperazine substituent at the 3-position of the 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-propan-2-ol core. [] These compounds showed promising antifungal activity against Candida albicans, with some derivatives exhibiting greater potency than fluconazole.
Compound Description: This compound represents a new type of heterocyclic salt, formed by the reaction of a 2,4-difluorophenyl-substituted propenol with triphenylphosphine and carbon tetrachloride. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.